molecular formula C11H13FNNaO4S B164975 Flufenacet ESA sodium salt CAS No. 947601-87-8

Flufenacet ESA sodium salt

Cat. No.: B164975
CAS No.: 947601-87-8
M. Wt: 297.28 g/mol
InChI Key: QKYDPLRLNWGQEJ-UHFFFAOYSA-M
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Description

Flufenacet ESA sodium salt, also known as 2-[(4-Fluorophenyl)(1-methylethyl)amino]-2-oxo-ethanesulfonic acid sodium salt, is a compound primarily used as an analytical standard in various scientific studies. It is a white crystalline solid that is highly soluble in water and is widely utilized in agricultural chemistry, particularly as a herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flufenacet ESA sodium salt involves multiple steps of organic synthesis. The primary route includes the reaction of 4-fluoroaniline with isopropylamine to form an intermediate, which is then reacted with ethyl chloroformate to yield the desired product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and require controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified through crystallization and filtration processes to obtain the analytical standard grade compound.

Chemical Reactions Analysis

Types of Reactions

Flufenacet ESA sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Flufenacet ESA sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as an analytical standard for the calibration of instruments such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

    Biology: Employed in studies to understand the metabolic pathways of herbicides and their impact on plant physiology.

    Medicine: Investigated for its potential effects on human health and its role in the development of new pharmaceutical compounds.

    Industry: Utilized in the formulation of herbicides and other agricultural chemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of Flufenacet ESA sodium salt involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the synthesis of fatty acids, which are crucial for cell membrane formation and energy storage. By inhibiting these pathways, this compound effectively prevents the growth and development of weeds, making it a potent herbicide.

Comparison with Similar Compounds

Flufenacet ESA sodium salt can be compared with other similar compounds such as:

  • Alachlor ESA sodium salt
  • Butachlor ESA sodium salt
  • Metolachlor ESA sodium salt
  • Acetochlor ESA sodium salt

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to effectively inhibit fatty acid synthesis in plants. This makes it particularly effective against a wide range of weed species, providing a broader spectrum of activity compared to other similar compounds.

List of Similar Compounds

  • Alachlor ESA sodium salt
  • Butachlor ESA sodium salt
  • Metolachlor ESA sodium salt
  • Acetochlor ESA sodium salt

Properties

IUPAC Name

sodium;2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S.Na/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10;/h3-6,8H,7H2,1-2H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDPLRLNWGQEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FNNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635507
Record name Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-87-8
Record name Sodium 2-[(4-fluorophenyl)(propan-2-yl)amino]-2-oxoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flufenacet ESA sodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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